molecular formula C22H22ClNO9 B11048489 3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole

3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole

Cat. No.: B11048489
M. Wt: 479.9 g/mol
InChI Key: PSFWRNSHRNUBFQ-UHFFFAOYSA-N
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Description

3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole is a complex organic compound characterized by its unique structural features. This compound contains multiple methoxy groups, a chloro substituent, and a benzodioxole moiety, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole ring system, followed by the introduction of the chloro and methoxy groups. The final step involves the formation of the dihydroisoxazole ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydroisoxazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22ClNO9

Molecular Weight

479.9 g/mol

IUPAC Name

3-(4-chloro-6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C22H22ClNO9/c1-25-13-6-10(16(26-2)21-17(13)29-8-31-21)5-11-7-12(24-33-11)14-15(23)19-22(32-9-30-19)20(28-4)18(14)27-3/h6,11H,5,7-9H2,1-4H3

InChI Key

PSFWRNSHRNUBFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)C4=C(C(=C5C(=C4Cl)OCO5)OC)OC)OC)OCO2

Origin of Product

United States

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